1,4-Diazepan-2-one

説明

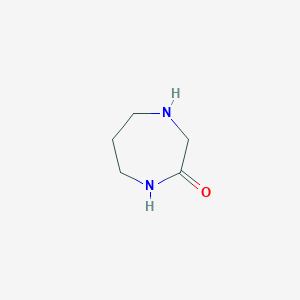

Structural Classification and Nomenclature within Heterocyclic Chemistry

1,4-Diazepan-2-one is classified as a diazepane, which is a saturated seven-membered heterocyclic ring containing two nitrogen atoms. In the case of this compound, the nitrogen atoms are located at positions 1 and 4 of the seven-membered ring, and a carbonyl group (C=O) is situated at position 2 ontosight.ai. This structure dictates its chemical and physical properties, including solubility, melting point, and reactivity ontosight.ai. The empirical formula for this compound is C₅H₁₀N₂O, and its molecular weight is 114.15 g/mol sigmaaldrich.comsigmaaldrich.com.

The nomenclature of this compound follows standard IUPAC guidelines for heterocyclic compounds. The "diazepane" part indicates the saturated seven-membered ring with two nitrogen atoms. The "1,4" specifies the positions of the nitrogen atoms within the ring, and "-2-one" denotes the presence of a ketone group at the second position.

Differentiation from 1,4-Benzodiazepine (B1214927) Derivatives and Related Scaffolds

It is crucial to differentiate this compound from 1,4-benzodiazepine derivatives. While both contain a diazepine (B8756704) ring system with nitrogen atoms at the 1 and 4 positions, 1,4-benzodiazepines feature a benzene (B151609) ring fused to the diazepine ring researchgate.netfishersci.comresearchgate.netub.edu. This fused benzene ring imparts significant structural and electronic differences compared to the saturated this compound ring.

1,4-Benzodiazepines, such as diazepam, are characterized by a core structure formed by the fusion of a benzene ring and a diazepine ring researchgate.netub.edueuropa.eu. This bicyclic system is distinct from the monocyclic seven-membered ring of this compound. The presence of the aromatic benzene ring in benzodiazepines leads to different rigidity, electronic distribution, and lipophilicity compared to the more flexible and saturated diazepane ring of this compound researchgate.net.

Other related scaffolds include other diazepine isomers (e.g., 1,3-diazepines) and diazepanes with carbonyl groups at different positions (e.g., 1,4-diazepan-5-one) ontosight.ainih.govresearchgate.net. Each of these structural variations leads to unique chemical properties and potential biological activities.

Historical Context of this compound Research

Research into diazepanes and related seven-membered heterocycles has been ongoing for decades, driven by their presence in biologically active compounds. While 1,4-benzodiazepines gained significant prominence in the mid-20th century with the development of drugs like chlordiazepoxide and diazepam nih.govfrontiersin.org, research into the simpler 1,4-diazepane scaffold, including this compound, has also been pursued.

Early research likely focused on synthetic routes to access the diazepane ring system. Methods for synthesizing this compound include the reaction of diamines with dicarboxylic acid derivatives or the cyclization of amino acid derivatives ontosight.ai. Studies have also explored the synthesis of substituted this compound derivatives, investigating different reaction conditions and precursors rsc.org. For example, the synthesis of stereoisomers of 1,4-dimethyl-1,4-diazepan-2-one, a component of liposidomycins, has been reported rsc.org.

The historical context of this compound research is often intertwined with the broader study of seven-membered nitrogen heterocycles and the development of synthetic methodologies to access these scaffolds.

Overview of Research Significance and Potential Applications in Chemical Science

This compound and its derivatives hold significance in chemical science due to their versatile structure, which allows for various chemical transformations and functionalizations. This makes them valuable building blocks in organic synthesis. The presence of the lactam (cyclic amide) functionality and the two nitrogen atoms provides multiple sites for potential reactions and derivatization.

Research applications of this compound include its use as an intermediate in the synthesis of more complex diazepine derivatives . Its unique structure makes it a valuable building block for the development of new chemical entities with potential pharmacological activities . Studies have explored the chemical reactions that this compound derivatives can undergo, such as oxidation, reduction, and substitution reactions, highlighting their reactivity and synthetic utility .

Furthermore, the this compound scaffold can be incorporated into larger molecular structures, such as peptides, to serve as conformational constraints, which is relevant in the design of peptidomimetics conicet.gov.ar. Research has investigated solid-phase synthesis methods for incorporating fused this compound moieties into peptide backbones conicet.gov.ar.

Role as a Privileged Structure in Medicinal Chemistry and Drug Discovery

While 1,4-benzodiazepines are widely recognized as privileged structures in drug discovery due to their diverse biological activities and ability to bind to various receptors, the this compound scaffold itself can also be considered in the context of privileged structures or as a core scaffold for developing biologically active compounds researchgate.netnih.govnih.govunife.it.

A privileged structure is a molecular scaffold that is capable of binding to multiple unrelated biological targets with high affinity unife.it. The inherent flexibility and the presence of hydrogen bond donors and acceptors in the this compound ring system allow for diverse interactions with biological macromolecules. This structural versatility makes it a valuable template for designing libraries of compounds for high-throughput screening and lead discovery.

Research into this compound derivatives has explored their potential therapeutic properties, such as anticonvulsant, anxiolytic, and antimicrobial activities ontosight.ai. Although often discussed in relation to the activities of benzodiazepines, studies on substituted diazepanes, including those with the this compound core, investigate their interactions with biological targets, particularly those in the central nervous system . For example, some diazepane derivatives have shown potential in targeting neurological disorders and exhibiting anticancer activity in in vitro studies researchgate.net.

The this compound scaffold serves as a foundation for the rational design of new drug candidates by allowing for the introduction of various substituents that can modulate physicochemical properties and enhance interactions with specific biological targets. unife.it

Detailed research findings on specific this compound derivatives highlight their potential. For instance, studies on substituted 1,4-diazepan-5-one (B1224613) derivatives have explored their potential as therapeutic agents for anxiety, insomnia, and as anticonvulsants and muscle relaxants, drawing parallels to the activities of benzodiazepines ontosight.ai. Conformational studies of substituted 1,4-diazepan-5-one derivatives, including crystal structure analysis, provide insights into how the scaffold's conformation can influence interactions with target proteins researchgate.net.

Here is a table summarizing some properties of this compound:

| Property | Value | Source |

| Empirical Formula | C₅H₁₀N₂O | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 114.15 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Structure | Seven-membered ring with N at 1,4; C=O at 2 | ontosight.ai |

| Classification | Diazepane, Heterocycle | ontosight.ai |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRVROVYLJHJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540531 | |

| Record name | 1,4-Diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99822-50-1 | |

| Record name | 1,4-Diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1,4 Diazepan 2 One and Derivatives

Classical Solution-Phase Synthetic Approaches

Classical solution-phase synthesis involves conducting reactions in a homogeneous liquid medium. These methods often rely on the careful selection of reagents, solvents, and reaction conditions to achieve the desired cyclization and functionalization steps.

Cyclization Reactions of Precursors

A common strategy in solution-phase synthesis is the cyclization of linear or appropriately functionalized precursors. This typically involves forming the seven-membered ring through the reaction of a nucleophilic nitrogen with an electrophilic carbon center.

While the direct synthesis of the simple monocyclic 1,4-diazepan-2-one from 2-amino-5-chlorobenzophenone (B30270) and hydrazine (B178648) hydrate (B1144303) is not a standard route, this reaction is a key step in the synthesis of certain 1,4-benzodiazepin-2-one derivatives, such as prazepam iarc.fr. 2-amino-5-chlorobenzophenone is a substituted benzophenone (B1666685) used in the synthesis of benzodiazepines wikipedia.org. The reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate, often in the presence of an acid catalyst like acetic acid, facilitates the formation of the seven-membered diazepine (B8756704) ring system characteristic of benzodiazepines . In the synthesis of prazepam, for instance, 2-amino-5-chlorobenzophenone undergoes a multi-step sequence involving acylation, reduction, oxidation, and further acylation before the final cyclization step with hydrazine hydrate to form the benzodiazepine (B76468) ring iarc.fr. Hydrazine hydrate acts as a cyclizing reducing agent in the synthesis of precursors to diazepam google.com. This highlights how cyclization reactions involving hydrazine can be employed to construct the diazepanone core within more complex molecular architectures.

Multi-step Synthesis Strategies

Many this compound derivatives, particularly those with complex substitution patterns, require multi-step synthesis strategies in solution. These routes often involve assembling the precursor molecule through a series of reactions before the final cyclization step. Examples include the reaction of diamines with dicarboxylic acid derivatives or the cyclization of amino acid derivatives ontosight.ai. Reductive amination can also be employed in the synthesis of diazepanone derivatives . Complex methodologies, such as those involving Ugi reactions followed by cyclization, have been developed to access diverse 1,4-benzodiazepine (B1214927) scaffolds, which contain the diazepan-2-one core researchgate.netnih.gov. These multi-step approaches allow for greater control over the introduction of various substituents and the stereochemistry of the final product.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers advantages over classical solution-phase methods, particularly in the context of combinatorial chemistry and library synthesis. By immobilizing a precursor on a solid support, excess reagents and by-products can be easily removed by washing, simplifying purification procedures oup.com.

Traceless Solid-Phase Synthesis of this compound Derivatives

Traceless solid-phase synthesis is a powerful technique where the cleavage of the product from the solid support does not leave a residual linker moiety attached to the desired molecule. This is particularly valuable for generating diverse chemical libraries for high-throughput screening oup.com. An efficient traceless solid-phase synthesis of this compound derivatives has been reported acs.orgoup.comoup.comresearchgate.net.

A strategy for the traceless solid-phase synthesis of this compound derivatives is based on the intramolecular alkylation of tertiary amines oup.comoup.comresearchgate.net. This approach typically involves the construction of a precursor on a polymer support, incorporating a tertiary amine and a leaving group in a suitable arrangement for cyclization. The intramolecular alkylation forms a quaternary ammonium (B1175870) salt still attached to the resin. The key "traceless" step involves the elimination of the desired tertiary amine product from the quaternary ammonium salt, leaving the modified linker and any by-products attached to the solid support oup.comoup.comresearchgate.net. This strategy allows for the efficient synthesis of various this compound derivatives in high purity without the need for extensive purification steps like column chromatography oup.com.

Representative Results of Traceless Solid-Phase Synthesis

Table 1: Illustrative Yields and Purities from Traceless Solid-Phase Synthesis

| Derivative Substitution Pattern | Purity (%) | Total Yield (%) |

| R1, R2, R3, R4 = Alkyl/Aryl | High | Moderate |

| Bearing Basic Nitrogen | High | Moderate |

Note: Data is illustrative based on reported findings oup.com. Specific yields and purities vary depending on the exact substituents.

Elimination from Quaternary Ammonium Salts

A traceless solid-phase synthesis approach for this compound derivatives has been developed, utilizing the elimination of tertiary amines from quaternary ammonium salts on a polymer support. osaka-u.ac.jpresearchgate.net This strategy allows for the efficient generation of a variety of 1,4-diazepan-2-ones in high purity. researchgate.net The method is based on the intramolecular alkylation of tertiary amines, followed by the elimination of the desired tertiary amines from the resulting quaternary ammonium salts. researchgate.net This technique is particularly relevant for the solid-phase synthesis of heterocycles based on cyclization-cleavage approaches. osaka-u.ac.jp

Application in Chemical Library Generation for High-Throughput Screening

The efficient synthesis of this compound derivatives, particularly through solid-phase methods, is valuable for generating chemical libraries used in high-throughput screening (HTS). osaka-u.ac.jpresearchgate.net The ability to synthesize diverse substituted 1,4-diazepan-2-ones allows for the exploration of a wide range of chemical space, which is crucial for identifying potential drug candidates. nih.govresearchgate.netbohrium.com High-throughput experimental techniques, including automated nanoscale synthesis and flow chemistry, are revolutionizing organic synthesis and facilitating the rapid screening of compound libraries. bohrium.comrsc.org Multicomponent reactions (MCRs), for instance, offer a versatile toolbox for accessing highly substituted heterocyclic systems like 1,4-benzodiazepine scaffolds in a convergent manner, which is beneficial for library generation. nih.govbohrium.com

Chemo- and Regioselective Synthesis of Substituted 1,4-Diazepan-2-ones

Achieving chemo- and regioselectivity is paramount in the synthesis of substituted 1,4-diazepan-2-ones to ensure the formation of the desired isomer and avoid unwanted byproducts. Various strategies have been developed to control the site of reaction within the molecule. For example, a novel one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines proceeds via sequential 1,4-conjugated addition followed by regioselective 7-exo cyclization. nih.gov Palladium-catalyzed reactions, such as the intramolecular Buchwald–Hartwig reaction, have also been employed for the regioselective synthesis of 1,4-benzodiazepin-5-ones. unimi.itmdpi.com Carefully chosen reaction conditions and catalysts are essential for controlling regioselectivity. unimi.itmdpi.com

Stereocontrolled Synthesis of Specific Isomers

The synthesis of specific stereoisomers of 1,4-diazepan-2-ones is important because the biological activity of these compounds can be highly dependent on their stereochemistry. nih.gov Stereocontrolled synthesis aims to produce a particular enantiomer or diastereomer.

Synthesis of (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one

While specific detailed procedures for the synthesis of (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one were not extensively detailed in the search results, the synthesis of chiral 1,4-diazepane derivatives is an active area of research. researchgate.net Stereocontrolled synthesis of diazepanone ring systems, such as those found in liposidomycins, has been reported. researchgate.netrsc.orgrsc.org Techniques like diastereoselective aldol (B89426) reactions and intramolecular cyclizations are utilized to control stereochemistry during the formation of the diazepanone core. researchgate.netkyoto-u.ac.jp The synthesis of related chiral 1,4-diazepane derivatives starting from commercially available chiral precursors like (S)- or (R)-2-aminopropan-1-ol has been established using methods such as intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net

Synthesis of Enantiopure 1,4-Diazepan-3-one Scaffolds

The synthesis of enantiopure 1,4-diazepan-3-one scaffolds has been described, for instance, from L-serine derivatives and azidoepoxides. researchgate.net These azidoepoxides can be readily obtained from L-ascorbic or D-isoascorbic acid, allowing access to various configurations at chiral centers. researchgate.net Key steps in such syntheses involve the nucleophilic opening of the epoxide by an amine, followed by a lactonization-lactamization sequence. researchgate.net Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds has also been reported, demonstrating that chirality can be controlled even when the original chiral center is transiently destroyed during the reaction. nih.gov

Construction of Fused Ring Systems Containing the this compound Core

Fused ring systems incorporating the this compound core are of interest due to their potential biological activities. jocpr.comresearchgate.net Various methodologies have been developed for their construction. Solid-phase synthesis has been employed for the synthesis of fused 1,4-diazepanone peptidomimetics via tandem N-iminium ion cyclization–nucleophilic addition. conicet.gov.ar This strategy involves the formation of a cyclic iminium ion intermediate followed by nucleophilic attack to close the second ring. conicet.gov.ar Palladium-catalyzed intramolecular C-N bond formation reactions have also been utilized for the synthesis of fused imidazole-fused benzodiazepines. unimi.it Furthermore, domino cyclization reactions have been developed for the chemo- and regioselective synthesis of spiro-substituted benzo[b]furo[3,4-e] nih.govdiazepine derivatives, which contain a fused diazepine ring. rsc.org

Copper-Catalyzed Intramolecular Amidation for Core Construction

Copper-catalyzed intramolecular amidation has emerged as a valuable strategy for the construction of cyclic systems, including the this compound core. This method typically involves the cyclization of a precursor molecule containing both an amide functional group and a site suitable for intramolecular attack, mediated by a copper catalyst.

Research has demonstrated the application of copper-catalyzed intramolecular amidation in the synthesis of 1,4-diazepin-2-ones, which share structural similarities with this compound but contain a double bond in the seven-membered ring. For instance, a study reported the synthesis of CPZEN-45, an antibiotic, utilizing a copper-catalyzed intramolecular amidation of a complex vinyl iodide precursor bearing uridine (B1682114) and sugar moieties with a secondary amide to form the 1,4-diazepin-2-one core. The robust nature of this synthesis suggests its potential applicability to preparing other analogues.

Investigations into the reaction conditions for such cyclizations have explored various parameters. In one study focusing on a model substrate for 1,4-diazepin-2-one synthesis, both palladium- and copper-catalyzed intramolecular amidation were investigated. Using copper(I) iodide (CuI) in the presence of ethylene (B1197577) glycol in ethanol (B145695) at 100 °C resulted in a good yield of the desired product, suppressing the formation of unwanted side products. The tertiary amine present in the substrate was found to be essential for the cyclization. The use of catalytic quantities of CuI (0.2 equiv.) and ethylene glycol (0.2 equiv.) at 100 °C resulted in only a minor decrease in yield (63%).

The mechanism is thought to involve the internal coordination of copper to a nitrogen atom, stabilizing the intermediate and preventing undesired side reactions. While the direct synthesis of the 1,4-diazepin-2-one core was favored in some cases, the formation of a saturated this compound followed by dehydration of a hydroxyl group was also considered as a potential route.

Copper-promoted alkene diamination has also been reported for the synthesis of 1,4-benzodiazepinones, which are related to 1,4-diazepan-2-ones but contain a fused benzene (B151609) ring. This strategy involves the coupling of anthranilic acid derivatives with allylic amines followed by transition-metal facilitated ring closure. Copper(II) 2-ethylhexanoate (B8288628) has been used as a promoter in such reactions, coupling external amines with 2-sulfonamido-N-allyl benzamides to yield 1,4-benzodiazepinones. Another copper-catalyzed thermal cyclization of alkenylated anthranilamide derivatives has been shown to produce 1,4-benzodiazepines-5-one in good yields (not less than 90%) over 12 hours at 110 °C in toluene (B28343).

While direct examples of copper-catalyzed intramolecular amidation specifically for the synthesis of the simple this compound core were not extensively detailed in the search results, the successful application of this methodology to construct related seven-membered nitrogen-containing rings, such as 1,4-diazepin-2-ones and 1,4-benzodiazepinones, suggests its potential utility for this compound synthesis or substituted derivatives.

Here is a summary of conditions explored in a copper-catalyzed intramolecular amidation study for a related diazepinone core:

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |

| CuI | Ethylene glycol | EtOH | 100 | Good | Suppressed unwanted alkyne formation. |

| CuI (0.2 equiv.) | Ethylene glycol (0.2 equiv.) | EtOH | 100 | 63 | Catalytic amount of Cu and ligand. |

Industrial Production Methodologies

Continuous Flow Synthesis Techniques

Continuous flow synthesis techniques represent a significant advancement in industrial chemical production, offering advantages such as improved efficiency, scalability, safety, and reduced waste compared to traditional batch processes. This methodology involves the continuous pumping of reactants through a reactor channel, allowing for precise control over reaction parameters such as temperature, residence time, and mixing.

While specific industrial-scale continuous flow synthesis methods solely focused on the parent this compound were not prominently featured in the search results, continuous flow techniques have been successfully applied to the synthesis of related diazepines, particularly 1,4-benzodiazepine derivatives like diazepam. The principles and methodologies developed for these related compounds can potentially be adapted for the industrial production of this compound.

Continuous flow synthesis of diazepam, a well-known 1,4-benzodiazepine-2-one, has been reported using a two-step process involving N-acylation followed by sequential substitution and cyclization. One study demonstrated an efficient two-step continuous flow synthesis of diazepam using two microreactors in series. By optimizing conditions, including temperature, residence time, solvents, and ammonia (B1221849) sources, a high yield (96%) and purity (91%) of diazepam were achieved within 15 minutes using an NH₄Br/NH₄OH solution in the second step. Further purification by a single recrystallization yielded diazepam with >98% purity.

Another report described a compact, reconfigurable continuous flow system capable of producing various pharmaceuticals, including diazepam. The synthesis of diazepam in this system involved the reaction of 5-chloro-2-(methylamino)benzophenone (B138054) with bromoacetyl chloride, followed by reaction with an ammonia solution. This continuous flow process achieved complete conversion (99%) of starting materials to crude API in only 36 minutes, significantly faster than typical batch procedures.

The successful implementation of continuous flow techniques for the synthesis of structurally similar diazepine compounds highlights the potential for applying these methods to the industrial production of this compound, offering a pathway to more efficient, scalable, and potentially safer manufacturing processes.

Here is a summary of data from a continuous flow synthesis of diazepam, a related 1,4-benzodiazepine-2-one:

| Product | Synthesis Steps | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Purity (%) (Crude) | Purity (%) (Recrystallized) |

| Diazepam | 2 | Microfluidic reactor | 0 and 60 | 15 minutes | 96 | 91 | >98 |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 329792819 |

Copper-Catalyzed Intramolecular Amidation for Core Construction

Copper-catalyzed intramolecular amidation is a synthetic strategy employed for the formation of cyclic structures, including those containing nitrogen atoms within the ring. This method facilitates the cyclization of a molecule where an amide functional group reacts internally with another part of the same molecule, typically an activated carbon center, under the influence of a copper catalyst.

Research has explored the use of copper catalysis in the synthesis of related seven-membered nitrogen heterocycles, such as 1,4-diazepin-2-ones, which feature a double bond within the ring structure of this compound. One notable application involved the copper-catalyzed intramolecular amidation of a complex vinyl iodide precursor to construct the 1,4-diazepin-2-one core of the antibiotic CPZEN-45. This approach demonstrated the efficacy of copper catalysis in forming this type of seven-membered ring. The robustness of this synthetic route suggests its potential for the preparation of analogous compounds.

Studies investigating the optimal conditions for these copper-catalyzed cyclizations have examined various parameters. In one instance, the copper-catalyzed intramolecular amidation of a model substrate for 1,4-diazepin-2-one synthesis was explored. The use of copper(I) iodide (CuI) in conjunction with ethylene glycol as a ligand in ethanol at 100 °C proved effective, yielding the desired product and minimizing the formation of an unwanted alkyne side product. The presence of a tertiary amine in the substrate was found to be crucial for the cyclization reaction to occur efficiently. Notably, even when using catalytic amounts of CuI (0.2 equiv.) and ethylene glycol (0.2 equiv.) at 100 °C, a respectable yield of 63% was still achieved.

The proposed mechanism for this type of copper-catalyzed amidation involves the internal coordination of the copper species to a nitrogen atom within the substrate. This coordination is believed to stabilize the reactive intermediate and thus suppress undesired competing reactions. While the primary focus in some studies was the direct formation of the 1,4-diazepin-2-one core, the possibility of forming a saturated this compound intermediate followed by a subsequent dehydration step to yield the diazepinone was also considered as a potential synthetic pathway.

Beyond diazepinones, copper has also been utilized in the synthesis of 1,4-benzodiazepinones, which are structurally related to 1,4-diazepan-2-ones but incorporate a fused benzene ring. A copper-promoted alkene diamination strategy has been reported for the synthesis of 1,4-benzodiazepinones. This method involves coupling anthranilic acid derivatives with allylic amines, followed by a transition-metal-facilitated ring closure. Copper(II) 2-ethylhexanoate has been employed as a promoter in such reactions, enabling the coupling of external amines with 2-sulfonamido-N-allyl benzamides to produce 1,4-benzodiazepinones in good yields. Furthermore, a copper-catalyzed thermal cyclization of alkenylated anthranilamide derivatives has been shown to afford 1,4-benzodiazepines-5-one in yields of 90% or higher when conducted at 110 °C in toluene for 12 hours.

Although detailed reports specifically on the copper-catalyzed intramolecular amidation for the synthesis of the unsubstituted this compound core were not extensively found, the successful application of this catalytic approach in the formation of related seven-membered nitrogen heterocycles, including 1,4-diazepin-2-ones and 1,4-benzodiazepinones, indicates its potential applicability to the synthesis of this compound and its substituted derivatives.

Here is a summary of conditions explored in a copper-catalyzed intramolecular amidation study for a related diazepinone core:

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |

| CuI | Ethylene glycol | EtOH | 100 | Good | Suppressed unwanted alkyne formation. |

| CuI (0.2 equiv.) | Ethylene glycol (0.2 equiv.) | EtOH | 100 | 63 | Catalytic amount of Cu and ligand. |

Industrial Production Methodologies

Continuous Flow Synthesis Techniques

Continuous flow synthesis techniques represent a modern paradigm in chemical manufacturing, offering distinct advantages for industrial production, including enhanced efficiency, scalability, safety, and environmental sustainability compared to traditional batch processes. This methodology involves conducting chemical reactions in a continuous stream within tubular reactors or microreactors, allowing for precise control over reaction parameters and facilitating seamless integration of multiple reaction steps.

While specific industrial-scale continuous flow synthesis methods focused solely on the parent this compound were not extensively detailed in the provided search results, continuous flow techniques have been successfully implemented for the synthesis of related diazepine compounds, particularly 1,4-benzodiazepine derivatives such as diazepam. The principles and technological advancements in continuous flow synthesis for these related structures are highly relevant and potentially adaptable for the industrial production of this compound.

Continuous flow synthesis of diazepam, a prominent 1,4-benzodiazepine-2-one, has been reported as an efficient two-step process involving initial N-acylation followed by sequential substitution and intramolecular cyclization. One study described an efficient two-step continuous flow synthesis of diazepam utilizing a system of two microreactors in series. Through systematic optimization of reaction conditions, including temperature, residence time, solvent systems, and the source of ammonia, a high yield of 96% and a purity of 91% of crude diazepam were achieved within a short residence time of 15 minutes using an NH₄Br/NH₄OH solution in the second cyclization step. Further purification through a single recrystallization step yielded diazepam with a purity exceeding 98%.

Another report highlighted the development of a compact and reconfigurable continuous flow system capable of producing various active pharmaceutical ingredients (APIs), including diazepam. The synthesis of diazepam within this system involved the reaction of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by subsequent reaction with an ammonia solution. This continuous flow process achieved a high conversion rate, with 99% conversion of the starting materials to the crude API realized in just 36 minutes, representing a significant reduction in reaction time compared to typical batch procedures.

The successful implementation and demonstrated advantages of continuous flow techniques in the synthesis of structurally related diazepine compounds underscore their significant potential for application in the industrial production of this compound. This approach offers a pathway towards developing more efficient, scalable, cost-effective, and potentially safer manufacturing processes for this compound.

Here is a summary of data from a continuous flow synthesis of diazepam, a related 1,4-benzodiazepine-2-one:

| Product | Synthesis Steps | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Purity (%) (Crude) | Purity (%) (Recrystallized) |

| Diazepam | 2 | Microfluidic reactor | 0 and 60 | 15 minutes | 96 | 91 | >98 |

Iii. Chemical Reactivity and Transformation Studies of the 1,4 Diazepan 2 One Scaffold

Fundamental Reaction Types

The 1,4-diazepan-2-one core undergoes several fundamental reaction types that allow for modification and functionalization.

Oxidation reactions involving the this compound scaffold can occur at the nitrogen atoms or potentially at carbon centers. N-Oxide formation is a known oxidative pathway for related diazepanes and benzodiazepines. For instance, 3-phenyl-1,4-diazepan-2-one (B3387306) can be oxidized to its corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). Current time information in Guadalupe County, US. Electrochemical oxidation studies on 1,4-benzodiazepines have also indicated mechanisms involving N-oxidation, particularly on the nitrogen atom of the 1-N substituent. 16streets.com While these studies are on related structures, they highlight the potential for N-oxidation within the diazepane system. General oxidative reactions of the ketone group in this compound are also possible, potentially leading to carboxylic acids or other oxidized functional groups. fishersci.com Similarly, a diazepane derivative has been shown to undergo oxidation of its benzodiazole core. alignchemical.com Common oxidizing agents employed in the oxidation of related nitrogen-containing heterocycles include hydrogen peroxide and m-chloroperoxybenzoic acid. Current time information in Guadalupe County, US.nih.gov

Reduction of the this compound scaffold primarily targets the carbonyl group or can affect the nitrogen atoms under specific conditions. The ketone functional group at the 2-position can be reduced to a corresponding alcohol. fishersci.com This transformation can be achieved using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). fishersci.comnih.gov Reduction reactions have been reported for 3-phenyl-1,4-diazepan-2-one using reagents like lithium aluminum hydride. Current time information in Guadalupe County, US. Beyond the carbonyl, reduction reactions can also be applied to other functional groups present on substituted diazepane rings, such as the reduction of a nitro group to an amino group in a diazepane derivative. alignchemical.com

Nucleophilic substitution reactions can occur at various sites on the this compound scaffold, including the carbonyl carbon and the nitrogen atoms. The ketone functional group at the 2-position is susceptible to nucleophilic attack, leading to nucleophilic substitution reactions that form substituted products. fishersci.com The nitrogen atoms within the diazepane ring can also participate in nucleophilic substitution reactions, allowing for functionalization with different substituents. alignchemical.comnih.govfishersci.at For example, nucleophilic substitution reactions with halogenated compounds can lead to the substitution on the diazepane ring. nih.gov The synthesis of this compound precursors has also involved nucleophilic ring-opening of epoxides by amines, demonstrating the nucleophilic nature of the nitrogen centers. fishersci.fi Studies on related 1,4-benzodiazepin-2-ones have explored nucleophilic substitution and racemization at the 3-position. cenmed.com

Reduction Reactions

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold offers multiple sites for functional group interconversion and derivatization, allowing for the synthesis of a wide array of analogs and conjugates.

The carbonyl group at the 2-position of the this compound ring is a key site for chemical modification. As mentioned earlier, reduction of this ketone group yields the corresponding cyclic amino alcohol. fishersci.com Another significant transformation is the esterification of this compound, which can be carried out using acyl chlorides or anhydrides to form ester derivatives. fishersci.com The formation of amide linkages involving the nitrogen atoms of the diazepane ring and a carbonyl group is also a common derivatization strategy, as seen in the structure of various diazepane derivatives. rmreagents.com

Modification of the Carbonyl Group at the 2-position

Mechanisms of Key Chemical Transformations

The this compound scaffold, a seven-membered cyclic amide (lactam) containing two nitrogen atoms, exhibits reactivity characteristic of both amide and secondary amine functional groups. Understanding the mechanisms of key chemical transformations is crucial for its synthesis, modification, and exploration in various applications. Primary reaction pathways involve hydrolysis of the amide bond, alkylation of the nitrogen atoms, and potentially tautomerization of the carbonyl group.

Amide Hydrolysis

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding amino carboxylic acid. This reaction involves the scission of the C-N bond of the amide group.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen atom is typically protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then performs a nucleophilic attack on the protonated carbonyl carbon, forming a tetrahedral intermediate. Proton transfer steps follow, leading to the elimination of the amine nitrogen and regeneration of the acid catalyst, yielding the ring-opened amino carboxylic acid masterorganicchemistry.compharmaceutical-journal.com. The mechanism involves reversible protonation, nucleophilic attack, proton transfers, and elimination. masterorganicchemistry.com

Proposed Mechanism Steps (Acidic Hydrolysis):

Protonation of the amide carbonyl oxygen. masterorganicchemistry.com

Nucleophilic attack by water on the polarized carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking water molecule to the amide nitrogen.

Elimination of the protonated amine (good leaving group) and formation of a carboxylic acid. masterorganicchemistry.com

Deprotonation of the carboxylic acid to yield the neutral product. masterorganicchemistry.com

Basic Hydrolysis: In basic media, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This negatively charged intermediate can then collapse, expelling the amide nitrogen as a leaving group (an amide anion), which is subsequently protonated. Alternatively, proton transfer can occur within the tetrahedral intermediate before the C-N bond breaks, leading to the formation of the carboxylic acid and the amine. masterorganicchemistry.comarkat-usa.org Basic hydrolysis typically supports a two-step addition-elimination mechanism. masterorganicchemistry.com

Proposed Mechanism Steps (Basic Hydrolysis):

Nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Collapse of the tetrahedral intermediate, eliminating the amide nitrogen as a leaving group (amide anion).

Protonation of the amide anion by a proton source (e.g., water) to form the amine. Alternatively, concerted proton transfer and elimination can occur.

Amide hydrolysis is generally slower compared to the hydrolysis of esters due to the resonance stabilization of the amide bond, where the nitrogen's lone pair delocalizes into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. pharmaceutical-journal.com This difference in reactivity is attributed to the nitrogen atom in amides lessening the positive charge on the carbonyl carbon compared to the oxygen in esters. pharmaceutical-journal.com

N-Alkylation

The nitrogen atoms within the this compound ring can undergo alkylation, where an alkyl group replaces a hydrogen atom on the nitrogen. This is a common transformation for secondary amines and amides. The mechanism typically involves the nitrogen atom acting as a nucleophile, attacking an electrophilic carbon center of an alkylating agent (e.g., alkyl halide, tosylate, or mesylate).

Proposed Mechanism Steps (N-Alkylation with Alkyl Halide):

The reactivity of the nitrogen atoms towards alkylation can differ depending on their environment within the ring. The nitrogen adjacent to the carbonyl group (amide nitrogen) is less nucleophilic due to resonance stabilization compared to the other secondary amine nitrogen in the ring. Alkylation can occur at either or both nitrogen centers, depending on the reaction conditions and the nature of the alkylating agent. Studies on substituted 1,4-diazepines and benzodiazepines demonstrate successful N-alkylation reactions, often as a method to introduce diversity into the scaffold. uni.luuni.lufigshare.com

Tautomerization

Cyclic amides like this compound, possessing a carbonyl group and an alpha-hydrogen to the carbonyl, can exist in equilibrium with their enol and iminol tautomers under certain conditions. researchgate.netresearchgate.net

Keto-Enol Tautomerization: This involves the transfer of a proton from the carbon alpha to the carbonyl group to the carbonyl oxygen, forming an enol (with a hydroxyl group and a carbon-carbon double bond).

Keto-Iminol Tautomerization: This involves the transfer of the proton from the nitrogen atom of the amide to the carbonyl oxygen, forming an iminol (with a hydroxyl group and a carbon-nitrogen double bond).

While the keto form is generally the most stable tautomer for simple amides, the presence of the diazepane ring and potential substituents can influence the tautomeric equilibrium. Tautomerization can play a role in the reactivity of the scaffold, particularly in reactions involving the alpha-carbon or the carbonyl group. For 1,4-benzodiazepin-2-ones, computational studies suggest that both iminol and enol isomers are less stable than the keto form. researchgate.net

Detailed Research Findings and Data

While specific quantitative data tables solely focused on the transformation mechanisms of the parent this compound were not extensively found in the provided results, research on related diazepine (B8756704) systems offers insights into typical reaction conditions and outcomes for similar transformations.

For instance, the synthesis of diazepam, a 1,4-benzodiazepin-2-one, involves cyclization reactions where an amine attacks a carbonyl or displaces a leaving group to form the seven-membered ring frontiersin.orgresearchgate.net. These reactions often occur under specific temperature and solvent conditions. Another study on the synthesis of 1-sulfonyl 1,4-diazepan-5-ones describes cyclization via intramolecular nucleophilic substitution under conditions involving coupling agents like sulfuryl diimidazole or Mitsunobu conditions (DEAD or TBAD, PPh3 in THF), achieving good to excellent yields (Table 1). acs.org

| Reaction Type | Substrate Analogue (Example) | Conditions (Example) | Outcome (Example) | Yield (Example) | Source |

| Cyclization (forming diazepine) | 2-amino-5-chlorobenzophenone (B30270) derivative frontiersin.orgresearchgate.net | NH3 in MeOH or NH4Br/NH4OH solution, varying temps frontiersin.org | Formation of diazepam (1,4-benzodiazepin-2-one) frontiersin.org | Up to 96% frontiersin.org | frontiersin.org |

| Cyclization (forming diazepane-5-one) | Sulfonylamino alcohol acs.org | DEAD or TBAD, PPh3 in THF acs.org | Formation of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones acs.org | Good to excellent acs.org | acs.org |

| Ring Opening (Azetidine fused to diazepine) | Azetidine-fused 1,4-benzodiazepine (B1214927) mdpi.com | NaN3, KCN, or PhSNa in DMF mdpi.com | Formation of 3-functionalized 1,4-benzodiazepine derivatives mdpi.com | Good to excellent mdpi.com | mdpi.com |

Note: The yields and specific outcomes in this table are illustrative examples from studies on related diazepine and benzodiazepine (B76468) compounds and may not be directly transferable to this compound without experimental validation.

Studies on the hydrolysis of 1,4-benzodiazepines like chlordiazepoxide and diazepam have investigated the kinetics and mechanisms across a range of pH values, highlighting the influence of pH on the reaction pathway and rate. nih.govsci-hub.senih.gov These studies often involve techniques like differential absorbance spectroscopy and TLC to monitor the reaction and identify intermediates. nih.govsci-hub.se

Further research focusing specifically on the detailed mechanisms and kinetics of transformations like hydrolysis, alkylation, and tautomerization of the parent this compound would provide more precise data on its reactivity profile.

Iv. Medicinal Chemistry and Pharmacological Investigations of 1,4 Diazepan 2 One Derivatives

Structure-Activity Relationship (SAR) Studies of 1,4-Diazepan-2-one Scaffold

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical scaffold influence its biological activity. For this compound derivatives, SAR investigations aim to identify key structural features that govern their interaction with biological targets, such as neurotransmitter receptors.

Impact of Substituents on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the nature, position, and stereochemistry of substituents attached to the core ring structure. While extensive SAR data exists for the related 1,4-benzodiazepine-2-one scaffold, studies on simpler this compound derivatives highlight the importance of substituents in determining their pharmacological profile.

For instance, 3-phenyl-1,4-diazepan-2-one (B3387306), a derivative with a phenyl group at the 3-position, has been studied for its potential anxiolytic, sedative, and anticonvulsant properties, suggesting that the presence of an aromatic substituent can confer significant biological activity . Research on benzodiazepine (B76468) derivatives indicates that the introduction of substituents, particularly at certain positions, can increase potency chemisgroup.us. While this is primarily observed in the benzofused system, it suggests that strategic substitution on the diazepane ring of this compound could similarly impact activity. Studies on 1,4-benzodiazepine-2-one derivatives have shown that electronegative groups at specific positions on the fused benzene (B151609) ring can enhance anxiolytic activity, while substitutions at other positions may decrease it gpatindia.com. The influence of substituents on the conformation of the diazepine (B8756704) ring is considered significant for binding with GABA receptors chemisgroup.us.

Specific examples of substituted this compound derivatives that have been characterized include (3S)-3-ethyl-1,4-diazepan-2-one, 1-methyl-1,4-diazepan-2-one, and 4-methyl-1,4-diazepan-2-one (B3050208) americanelements.comuni.luuni.lu. The presence and nature of these alkyl substituents would be expected to influence the molecule's lipophilicity, steric profile, and electronic distribution, thereby affecting its interaction with binding sites.

Conformational Analysis and Geometrical Configurations influencing Receptor Interaction

The seven-membered this compound ring is flexible and can adopt various conformations. The specific geometrical configuration adopted by a this compound derivative is critical for its ability to bind effectively to a receptor site. Conformational analysis helps to understand the preferred shapes of these molecules and how these shapes align with the binding pockets of their biological targets.

Studies on related diazepine systems, such as 1,4-benzodiazepine-2-ones, have undertaken conformational analysis to explore the mechanistic details of their mode of action and their energetically favored geometrical configurations acting on the receptor site semanticscholar.org. The flexibility of the diazepane ring allows for different orientations of substituents, which can impact binding affinity and efficacy. For chiral 1,4-benzodiazepines, significant differences in binding affinities to CNS benzodiazepine receptors have been observed between enantiomers, highlighting the importance of stereochemistry and the specific spatial arrangement of atoms for receptor interaction nih.gov. While direct conformational studies specifically on the non-benzofused this compound scaffold are less documented in the provided snippets, the principles observed in related diazepines regarding ring flexibility and the influence of configuration on receptor binding are likely applicable. The conformation of the diazepine ring is considered significant for binding with GABA receptors chemisgroup.us.

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is essential for rational drug design. Given their structural similarity to benzodiazepines, a primary focus of investigation has been their interaction with gamma-aminobutyric acid (GABA) receptors.

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. GABA exerts its effects by binding to GABA receptors, including the ionotropic GABAA receptors, which are ligand-gated chloride ion channels. frontiersin.orgwikipedia.orgwikipedia.org The interaction of compounds with GABAA receptors can modulate neuronal excitability.

Research indicates that 3-phenyl-1,4-diazepan-2-one primarily interacts with GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to increased neuronal membrane permeability to chloride ions. This influx of chloride ions results in hyperpolarization and stabilization of neuronal activity.

Many pharmacologically active diazepine derivatives, including benzodiazepines, act as positive allosteric modulators of GABAA receptors. frontiersin.orgwikipedia.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the neurotransmitter binding site, thereby influencing the receptor's response to the primary ligand (GABA). wikipedia.org Benzodiazepines typically bind at the interface of the α and γ2 subunits of the GABAA receptor. frontiersin.orgnih.govpharmgkb.orgfrontiersin.org

While specific data on the allosteric modulation of GABAA receptor subtypes by non-benzofused this compound derivatives is limited in the provided snippets, the known activity of 3-phenyl-1,4-diazepan-2-one at GABA receptors suggests a similar allosteric mechanism may be involved for this derivative. Studies on benzodiazepines have shown differential binding affinities and efficacies depending on the α subunit subtype (e.g., α1, α2, α3, α5) present in the GABAA receptor complex. frontiersin.orgdovepress.com This subtype selectivity contributes to the diverse pharmacological profiles of different benzodiazepines. frontiersin.org Further research is needed to fully elucidate the extent to which this compound derivatives, without the fused benzene ring, exhibit subtype-specific allosteric modulation of GABAA receptors.

The primary consequence of positive allosteric modulation of GABAA receptors by diazepine derivatives is the enhancement of inhibitory GABAergic signaling. chemisgroup.uswikipedia.orgwikipedia.org By binding to the allosteric site, these compounds increase the affinity of the receptor for GABA or increase the frequency or duration of chloride channel opening in the presence of GABA. wikipedia.orgmdpi.comnih.gov This leads to a greater influx of chloride ions into the neuron, resulting in enhanced hyperpolarization and a reduction in neuronal excitability. wikipedia.org

For 3-phenyl-1,4-diazepan-2-one, its interaction with GABA receptors is described as enhancing the inhibitory effects of GABA. This enhancement of inhibitory signaling is considered to contribute to its potential anxiolytic and sedative effects. This mechanism aligns with the known activity of benzodiazepines, which also enhance GABAergic inhibition to produce their therapeutic effects. chemisgroup.uswikipedia.org The potentiation of current responses by benzodiazepines occurs with subsaturating concentrations of GABA, leading to a leftward shift in the GABA concentration-response curve, indicative of enhanced GABA binding or efficacy. mdpi.com

Other Receptor or Enzyme Interactions

Histone Acetyltransferase (HAT) Inhibition

Research into the inhibition of histone acetyltransferases (HATs) by this compound derivatives is an area of investigation. HATs are enzymes that play a crucial role in regulating gene expression through the acetylation of histone proteins. Dysregulation of HAT activity has been implicated in various diseases, including cancer and neurodegenerative disorders. While much research on related scaffolds has focused on histone deacetylase (HDAC) inhibition, some studies have explored the potential for benzodiazepine-like structures to interact with HATs. For instance, 1,4-benzodiazepin-2-ones have shown activity against HATs in the context of antitrypanosomal research, suggesting a potential link between this structural class and HAT modulation researchgate.net. Further detailed research specifically on the HAT inhibitory potential of this compound derivatives is an ongoing area of scientific inquiry.

Triple Reuptake Inhibition

Derivatives of this compound have been investigated for their potential as triple reuptake inhibitors (TRIs), affecting the reuptake of serotonin (B10506), norepinephrine, and dopamine. This class of compounds is of interest for the treatment of disorders such as depression. Studies have explored the design and synthesis of 1-aryl-1,4-diazepan-2-one derivatives as novel TRIs. For example, one study identified a 1-aryl-1,4-diazepan-2-one derivative, compound 23j-S, which demonstrated potent triple reuptake inhibitory activity in in vitro assays nih.gov. This compound was shown to significantly increase levels of norepinephrine, dopamine, and serotonin in the mouse prefrontal cortex following oral administration and exhibited antidepressant-like activity in animal models nih.govresearchgate.net. The design of such compounds often involves ligand-based approaches, building upon the core this compound structure with various substituents to optimize activity and pharmacokinetic properties researchgate.netnih.gov.

Therapeutic Potential and Drug Design

The structural relationship between this compound derivatives and benzodiazepines has led to investigations into their potential therapeutic applications, particularly those associated with the central nervous system.

Anxiolytic and Sedative Properties

This compound derivatives have garnered interest for their potential anxiolytic (anti-anxiety) and sedative properties, similar to the well-known effects of benzodiazepines like diazepam cymitquimica.comontosight.aichemisgroup.uspharmgkb.orgnih.gov. Research indicates that some derivatives can interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA. This interaction can lead to a calming effect on neuronal activity, which underlies their potential in treating anxiety and inducing sedation . Studies in animal models have explored the dose-dependent anxiolytic and sedative effects of specific this compound derivatives google.com. The mechanism is often linked to the modulation of GABAergic signaling, increasing chloride ion influx into neurons, resulting in hyperpolarization and stabilization of neuronal activity .

Anticonvulsant Properties

The potential anticonvulsant properties of this compound derivatives have also been investigated, drawing parallels with the established use of benzodiazepines in treating seizures and epilepsy ontosight.aichemisgroup.uspharmgkb.orgnih.govresearchgate.netsemanticscholar.org. Similar to their anxiolytic effects, the anticonvulsant activity is often attributed to the potentiation of GABAergic neurotransmission. By enhancing GABA's inhibitory action, these compounds can suppress the excessive neuronal firing that characterizes seizures semanticscholar.org. Research using animal models, such as those involving induced seizures, has evaluated the effectiveness of various this compound and related benzodiazepine derivatives in preventing or reducing seizure activity semanticscholar.orgresearchgate.netresearchgate.netnih.govmdpi.com.

Muscle Relaxant Properties

Muscle relaxant properties are another area of therapeutic potential explored for this compound derivatives, again based on the known effects of benzodiazepines chemisgroup.uspharmgkb.orgresearchmap.jp. The muscle relaxant effects of benzodiazepines like diazepam are believed to be mediated through the inhibition of polysynaptic pathways in the spinal cord and potential actions on brainstem reticular formation umich.eduwikipedia.org. While research specifically detailing the muscle relaxant properties of this compound derivatives is less extensive than for benzodiazepines, their structural similarity suggests that they may exert similar effects through comparable mechanisms involving the potentiation of GABAergic inhibition, which can reduce muscle tone and spasticity semanticscholar.org.

Anticancer Agents

Beyond their effects on the central nervous system, 1,4-diazepane and related benzodiazepine derivatives have been explored for their potential as anticancer agents researchgate.netmdpi.comresearchgate.netderpharmachemica.comnih.govresearchgate.net. Research in this area has investigated various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and protein kinases, which are involved in cancer cell growth and survival researchgate.netnih.gov. Some studies have synthesized and evaluated novel 1,4-diazepane derivatives for their cytotoxic activity against different cancer cell lines derpharmachemica.comresearchgate.net. For example, certain 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives have shown anticancer activity in in vitro studies against leukemic cell lines researchgate.net. Other related structures, such as thieno americanelements.comdiazepin-2-one derivatives, have been investigated as inhibitors of multiple protein kinases with promising antiproliferative activities against melanoma and hematopoietic cell lines nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 329792819 |

| Diazepam | 3016 |

| 3-Phenyl-1,4-diazepan-2-one | 808737-28-2 (Based on search result snippet, though PubChem link not provided, this is a likely CID format) |

| 1-(1,1-Dioxothian-2-yl)-1,4-diazepan-2-one | 115101843 |

| 1-methyl-1,4-diazepan-2-one | 18985347 |

| (3S)-3-ethyl-1,4-diazepan-2-one | 92784972 |

| 4-methyl-1,4-diazepan-2-one | 12236517 |

Data Tables

Based on the search results, specific quantitative data suitable for comprehensive data tables across all requested sections was not consistently available. However, some results provided examples of activity for specific derivatives. Below is an example of how data could be presented if more extensive quantitative findings were available across multiple derivatives and assays.

Example Table Format (Illustrative - Data Points are Examples Based on Snippets)

| Derivative Structure (Example) | Target/Activity | Assay Type | Result (e.g., IC50, Ki, % Inhibition) | Reference |

| 1-aryl-1,4-diazepan-2-one (23j-S) | Serotonin Reuptake Inhibition | In vitro uptake | 50 nM (Ki) nih.gov | nih.gov |

| 1-aryl-1,4-diazepan-2-one (23j-S) | Norepinephrine Reuptake Inhibition | In vitro uptake | 89 nM (Ki) nih.gov | nih.gov |

| 1-aryl-1,4-diazepan-2-one (23j-S) | Dopamine Reuptake Inhibition | In vitro uptake | 23 nM (Ki) nih.gov | nih.gov |

| 1-benzhydryl-4-(3-chlorophenylcarboxamide)-1,4-diazepane | Anticancer (Reh cell line) | MTT assay | 18 µM (IC50) researchgate.net | researchgate.net |

| 4-aryl-thieno americanelements.comdiazepin-2-one (10d) | FMS kinase inhibition | In vitro kinase assay | 3.73 nM (IC50) nih.gov | nih.gov |

| PBDT 13 (a triazolopyrrolo[2,1-c] americanelements.combenzodiazepin-8-one) | Anticonvulsant (Picrotoxin model) | In vivo (mice) | Similar potency to diazepam mdpi.com | mdpi.com |

| PBDT 13 | Sedative (Pentobarbital-induced sleep) | In vivo (mice) | Similar potency to diazepam mdpi.com | mdpi.com |

| PBDT 13 | Anxiolytic (Elevated plus maze) | In vivo (mice) | Similar potency to diazepam mdpi.com | mdpi.com |

Trypanocidal Agents

Research has explored the potential of this compound derivatives as agents against trypanosomal infections, such as Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei. A library of 1,4-benzodiazepin-2-ones was synthesized and evaluated for activity against bloodstream T.b. brucei. researchgate.net Some benzodiazepines possessing a P2-transporter motif demonstrated activity with low MIC values. researchgate.net A preliminary structure-activity relationship (SAR) study indicated that chirality at the R2 position is critical for the activity of these compounds. researchgate.net For instance, one compound was found to be eightfold more potent than its enantiomer. researchgate.net Another study identified ethyl 2-((4-benzyl-1,4-diazepan-1-yl)methyl)-6-chloro-4-phenylquinoline-3-carboxylate (compound 10), a 1,4-diazepane derivative, as displaying anti-parasite activity against Trypanosoma cruzi, the causative agent of Chagas disease, with a high selectivity index. nih.gov

Antimicrobial Properties

This compound and its derivatives have been investigated for potential antimicrobial properties. ontosight.aibiosynth.com Studies suggest that these compounds can interfere with microbial growth and proliferation. ontosight.ai Some synthesized diazepane derivatives have shown significant inhibition zones against a range of bacterial strains in preliminary studies, suggesting their potential in the development of new antibiotics.

Cholesterol Synthesis Inhibition

Research has indicated that this compound has been studied for its ability to inhibit cholesterol synthesis and reduce fatty acid levels in the body. biosynth.com Some 1,4-benzodiazepine-2-one derivatives have been identified as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol esterification. acs.org Additionally, inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by diazepane-1-yl-sulfonyl derivatives has shown utility in lowering plasma glucose and hepatic glucose output, and in expressing an anti-atherogenic lipoprotein profile in mice, indicating potential in treating dyslipidaemia associated with metabolic syndrome. google.com.na

Analgesic Activity

Certain 1,4-benzodiazepine (B1214927) derivatives, including those with amide residues in the third position, have demonstrated considerable analgesic activity and high affinity to bradykinin (B550075) receptors. google.com Studies on 3-substituted derivatives of 1,4-benzodiazepines have shown pronounced analgesic effects in various pain models. researchgate.net For example, a 1,4-benzodiazepine-2-one derivative codenamed PAV-0056 exhibited significant analgesic effects in models of thermal, chemogenic, somatic, and visceral pain in mice at low doses. researchgate.net Its analgesic effect was comparable to that of sodium diclofenac (B195802) and tramadol (B15222) in these models. researchgate.net The analgesic effect of PAV-0056 appears to be selective and related to bradykinin antagonism. researchgate.net Some diazepino[1,2-a]benzimidazole derivatives, which contain a diazepine fragment, have also shown analgesic effects of varying severity. mdpi.com

Antihypoxic and Antidepressant Activity

Derivatives of 1,4-benzodiazepin-2-one have been investigated for antihypoxic and antidepressant activities. google.comepo.org Some 3-arylamino-1,3-dihydro-2H-benzo[e] google.comnih.govdiazepin-2-ones have demonstrated potent antihypoxic action in a model of acute confined space hypoxia in mice. google.comepo.org Certain compounds showed significant increases in mice survival time under hypoxic conditions compared to control groups. epo.org Furthermore, these derivatives have shown antidepressant properties. google.comepo.org Studies have indicated that some 1-aryl-1,4-diazepan-2-one derivatives act as novel triple reuptake inhibitors, enhancing levels of norepinephrine, dopamine, and serotonin in the brain and showing significant antidepressant-like activity in animal models. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations of Fluorinated Derivatives

The introduction of fluorine atoms into drug molecules can significantly influence their pharmacokinetic and pharmacodynamic properties, including their ability to permeate biological barriers like the blood-brain barrier (BBB). soton.ac.uk

Blood-Brain Barrier Permeation

The ability of a drug to cross the blood-brain barrier is crucial for its activity within the central nervous system. nih.gov The permeability of drug molecules through the BBB is influenced by physicochemical features such as lipophilicity, hydrogen bonding capacity, and molecular size. mdpi.com Benzodiazepines, in general, are known for their effective penetration of the blood-brain barrier. nih.gov While specific data on the BBB permeation of fluorinated this compound derivatives were not extensively detailed in the search results, related fluorinated benzodiazepine derivatives like fludiazepam (a fluorinated analog of diazepam) are known to accumulate primarily in the cortex and thalamus, indicating BBB permeation. nih.gov The strategic introduction of fluorine can impact these properties, potentially influencing the distribution and efficacy of this compound derivatives within the central nervous system. soton.ac.uknih.gov

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems represents a significant area within medicinal chemistry aimed at optimizing the pharmacological profile of drug candidates. These strategies are employed to overcome various limitations associated with the parent drug, such as poor solubility, low bioavailability, rapid metabolism, or lack of tissue specificity. By chemically modifying the parent compound to create an inactive or less active precursor (prodrug) or by formulating it within a delivery system, researchers can improve drug efficacy, reduce toxicity, and achieve targeted delivery to specific sites within the body.

Research into this compound derivatives and related scaffolds has explored these approaches to enhance therapeutic outcomes. One area where a prodrug strategy has been specifically investigated is with 1,4-diazepane-based Factor Xa inhibitors. Factor Xa inhibitors containing a 1,4-diazepane moiety have shown promise as anticoagulants. To improve their oral anticoagulant activity, a prodrug strategy involving the conversion of the amidine group into amidoxime (B1450833) and alkoxycarbonyloxyamidine groups was examined. This chemical modification aimed to enhance oral absorption and subsequent conversion to the active amidine form in vivo. Studies evaluating these amidoxime prodrugs, particularly compounds bearing an ester moiety, demonstrated effective oral anticoagulant activity in mice, suggesting that this prodrug approach is efficient for achieving oral bioavailability and therapeutic effect for this class of 1,4-diazepane derivatives. labsolu.ca

While direct examples of targeted delivery systems specifically for this compound derivatives are less extensively documented in the immediate literature search, principles from related benzodiazepine scaffolds can illustrate potential strategies. For instance, Avizafone, a water-soluble peptide prodrug of diazepam (a 1,4-benzodiazepin-2-one), has been investigated for rapid delivery using an enzyme/prodrug system. invivochem.com This system involves co-administering the prodrug with an enzyme, such as a protease from Aspergillus oryzae or human aminopeptidase (B13392206) B, to facilitate the rapid conversion of the inactive prodrug to the active diazepam at the site of administration or absorption. invivochem.cominvivochem.comprobes-drugs.org This approach has been explored for potential rapid intranasal delivery to treat conditions like seizure emergencies, highlighting the potential of enzyme-activated prodrugs for targeted or rapid-onset therapeutic effects with related heterocyclic structures. invivochem.cominvivochem.com Although this example pertains to a benzodiazepinone, the underlying concept of using enzyme-labile linkages in a prodrug design, potentially coupled with a delivery system, could be conceptually applied to this compound derivatives to improve their pharmacokinetic profiles or target specific tissues.

Furthermore, the successful development of 1-aryl-1,4-diazepan-2-one derivatives as potent triple reuptake inhibitors with excellent ADME-Tox profiles after oral administration suggests that the this compound scaffold is amenable to modifications that result in favorable absorption, distribution, metabolism, and excretion properties, which are often the goals of prodrug design.

The research findings indicate that prodrug strategies, such as chemical modifications to enhance oral bioavailability, have been successfully applied to 1,4-diazepane-based compounds. Additionally, the exploration of enzyme-activated prodrug systems with related benzodiazepine structures suggests avenues for developing targeted or rapid-acting delivery systems for this compound derivatives in the future.

Data illustrating the impact of prodrug design on the oral anticoagulant activity of 1,4-diazepane derivatives in mice is summarized below:

| Compound Type | Chemical Modification | Observed Effect on Oral Activity (vs. Parent) | Reference |

| 1,4-Diazepane-based Factor Xa Inhibitor (Parent) | - | Modest oral anticoagulant activity | labsolu.ca |

| 1,4-Diazepane-based Factor Xa Inhibitor (Prodrug) | Amidine to Amidoxime/Alkoxycarbonyloxyamidine | Effective oral anticoagulant activity | labsolu.ca |

V. Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are widely applied to investigate the interactions of 1,4-diazepan-2-one derivatives with biological targets and to study their dynamic behavior.

Molecular Docking of this compound Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as a this compound derivative) when bound to a receptor or enzyme. This helps in understanding the key interactions driving the binding process and in identifying potential therapeutic targets.

Studies have employed molecular docking to explore the interactions of this compound derivatives with various biological targets. For example, docking studies have been conducted on 1,4-benzodiazepine (B1214927) derivatives (which contain the this compound core fused with a benzene (B151609) ring) with the GABAA receptor, a well-established target for this class of compounds. These studies aim to understand the binding mechanisms and identify structural features that contribute to binding affinity nih.govresearchgate.netnih.gov. Docking to a molecular model for the benzodiazepine (B76468) recognition site on the GABAA receptor suggests that the 1,4-benzodiazepine ring and the C5-phenyl group are likely oriented parallel to the plasma membrane and perpendicular to the Cl- channel nih.gov.

Molecular docking has also been used in the discovery of selective butyrylcholinesterase (BChE) inhibitors containing a 6-hydroxy-1,4-diazepan-2-one scaffold. Docking predictions suggested that a specific compound occupied the catalytic active site of BChE in a U-shaped conformation, forming π-π interactions and a cation-π interaction with Trp82 and a salt bridge with Glu197. Additionally, a hydrogen bond was predicted between the 6-hydroxy group and Ala328, and the carbonyl group was suggested to form a water-mediated hydrogen bond with Thr120 researchgate.netnih.gov.

Furthermore, molecular docking has been applied to investigate the potential antinociceptive activity of 1,4-benzodiazepines by studying their interactions with α1A-adrenoceptors and phosphodiesterase 4 (PDE4). These studies calculated binding affinities and characterized interaction features medicine.dp.ua.

Molecular Dynamics Simulations to Investigate Ligand-Receptor Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, allowing for the investigation of the stability of ligand-receptor complexes and the conformational changes that occur upon binding.

MD simulations have been used in conjunction with docking studies to evaluate the stability of complexes formed between benzodiazepine derivatives and the GABAA receptor. These simulations can confirm the features of modulators and their potential to exert direct effects on residues lining the chloride channel nih.gov. For instance, MD simulations of diazepam with the α1/γ2 GABAA receptor modulator site starting from different docking poses showed that diazepam changed its orientation to adopt a nearly identical configuration in the binding cavity, suggesting a stable binding pose conicet.gov.ar. MD simulations have also been used to study the reorientation of methyl groups in crystalline and amorphous diazepam, providing correlation times that can be compared with experimental data rsc.org.

In the context of SARS-CoV-2 main protease (Mpro) inhibitors, MD simulations were used to evaluate the stability of complexes formed with diazepane scaffolds. These simulations helped confirm hypotheses about binding affinity and correlate with experimental inhibitory activity results acs.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique used to establish a correlation between the structural properties of compounds and their biological activity. This allows for the prediction of the activity of new compounds based on their structure.

QSAR analysis has been applied to datasets of benzodiazepine derivatives to define structural requirements that contribute to improved activity at the GABAA receptor nih.gov. QSAR models have been developed using various statistical methods, such as partial least squares (PLS) regression, to predict the binding affinity of benzodiazepines to the GABAA receptor nih.govnih.govhud.ac.uk. These models can achieve good statistical parameters, including R² values indicating the goodness of fit and predictive ability nih.govnih.govhud.ac.uk. For example, a QSAR model for predicting GABA-A receptor binding of benzodiazepines achieved an R² value of 0.90, with influential factors including the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups hud.ac.uk.

QSAR studies have also been conducted on other derivatives, such as 1,4-dihydropyridines, which share some structural features with diazepanes, to predict their inhibitory activity against multidrug resistance in cancer cells researchgate.net.

In Silico Pharmacokinetics and Drug-likeness Prediction